N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F7N3S/c20-15-3-1-2-4-16(15)28-5-7-29(8-6-28)17(30)27-14-10-12(18(21,22)23)9-13(11-14)19(24,25)26/h1-4,9-11H,5-8H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZUMXETBQNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with 2-fluorobenzoyl chloride to form an intermediate. This intermediate is further reacted with piperazine and thiocarbonyldiimidazole to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C19H15F6N5OS
Molecular Weight: 451.41 g/mol
IUPAC Name: N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide
The compound features a piperazine core substituted with trifluoromethyl and fluorophenyl groups, which are known to enhance lipophilicity and biological activity.
Scientific Research Applications
-
Antitumor Activity
- Studies have demonstrated that compounds with similar piperazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the piperazine ring can lead to enhanced antitumor properties by targeting specific signaling pathways involved in tumor growth .
-
Antidepressant Properties
- The piperazine moiety is often associated with antidepressant activity. Compounds like this compound may interact with serotonin receptors, potentially leading to mood enhancement effects. This application is supported by studies that show the efficacy of similar compounds in preclinical models of depression .
-
Antimicrobial Activity
- Preliminary investigations into the antimicrobial properties of related compounds suggest that they may inhibit the growth of various bacterial strains. The trifluoromethyl groups are hypothesized to play a role in enhancing membrane permeability, thus increasing the compound's effectiveness against pathogens .
- Neurological Research
Case Studies
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several piperazine-carbothioamide derivatives. Key comparisons include:
4-(4-Acetyl-2-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (Compound 21)
- Structural Differences : Replaces the 3,5-bis(trifluoromethyl)phenyl group with a 4-acetyl-2-fluorophenyl moiety and a single 4-trifluoromethylphenyl substituent.
- Synthesis : Prepared via isothiocyanate coupling (59% yield) and purified via flash chromatography .
4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
- Structural Differences : Substitutes the 3,5-bis(trifluoromethyl)phenyl group with a 4-methoxyphenyl ring.
- Properties : Lower molecular weight (345.44 g/mol vs. ~453 g/mol for the target compound) due to fewer fluorinated groups. The methoxy group enhances solubility but may reduce receptor binding affinity .
N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
- Structural Differences : Contains a 3,5-dimethylphenyl group and a hydroxyethyl side chain instead of fluorinated substituents.
Key Observations :
Fluorination Impact : The target compound’s 3,5-bis(trifluoromethyl)phenyl group confers superior lipophilicity (logP ~4.2 estimated) compared to methoxy (logP ~2.5) or hydroxyethyl (logP ~1.8) substituents, enhancing CNS penetration .
Synthetic Efficiency : Higher yields (e.g., 59% for Compound 21) are achieved using isothiocyanate coupling, whereas the target compound’s synthesis may require specialized fluorination steps .
Receptor Affinity: Fluorinated aryl groups in the target compound likely enhance binding to serotonin or dopamine receptors compared to non-fluorinated analogues .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- IUPAC Name : 3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
The trifluoromethyl groups and piperazine ring contribute to the compound's unique properties, enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied across various domains:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A derivative was shown to induce apoptosis in cancer cell lines by activating the caspase pathway .
Antimicrobial Properties
Research has demonstrated that related compounds possess antimicrobial activity:
- In Vitro Studies : Compounds with similar piperazine structures exhibited activity against Gram-positive and Gram-negative bacteria.
- Efficacy : The presence of trifluoromethyl groups enhances lipophilicity, improving membrane penetration and bacterial inhibition .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties:
- Mechanism : Potential modulation of neurotransmitter systems (e.g., serotonin and dopamine receptors).
- Findings : Compounds in this class have shown promise as anxiolytics and antidepressants in animal models .
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuropharmacological | Modulates neurotransmitter systems |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interference with enzyme activity critical for tumor growth and survival.
- Receptor Interaction : Binding affinity to specific receptors modulating neurotransmission and microbial resistance.
Q & A
Basic: What are the optimized synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide?
Answer:
The synthesis typically involves multi-step reactions:
Piperazine Core Formation : React 2-fluoroaniline with a piperazine precursor (e.g., 1-chloro-2-fluorobenzene) under basic conditions (e.g., DBU) to introduce fluorophenyl substituents .
Carbothioamide Functionalization : Treat the intermediate with thiophosgene or thioamide-generating reagents to install the carbothioamide group.
Trifluoromethylphenyl Coupling : Use Ullmann or Buchwald-Hartwig cross-coupling to attach the 3,5-bis(trifluoromethyl)phenyl moiety.
Key Considerations : Optimize reaction temperatures (60–120°C) and solvent systems (e.g., DMF or THF) to avoid side products. Purification via column chromatography or recrystallization is critical for >95% purity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via H/C NMR (e.g., trifluoromethyl peaks at δ ~110–120 ppm in F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]: ~530–540 m/z).
- HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm.
- X-ray Crystallography (if crystals form): Resolve crystal packing and confirm stereochemistry .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
Start with in vitro screens:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., HIV integrase, as seen in carbothioamide derivatives) using fluorescence resonance energy transfer (FRET) .
- Cytotoxicity Profiling : Use MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin/dopamine receptors common in piperazine derivatives) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact bioactivity?
Answer:
- Electron-Withdrawing Effects : The 3,5-bis(trifluoromethyl)phenyl group enhances metabolic stability and membrane permeability via lipophilic/hydrophobic balance .
- Fluorine Substitution : The 2-fluorophenyl moiety improves binding affinity to aromatic amino acid residues (e.g., Tyr, Phe) in target proteins.
- Carbothioamide vs. Carboxamide : Thiourea derivatives often show stronger hydrogen bonding and improved pharmacokinetics compared to urea analogs .
Methodological Insight : Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions .
Advanced: How to resolve contradictory data in enzyme inhibition vs. cytotoxicity studies?
Answer:
Contradictions may arise from off-target effects or assay conditions:
- Dose-Response Analysis : Confirm IC values across multiple replicates and cell lines.
- Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinase interactions .
- Apoptosis Pathway Analysis : Perform Western blotting for caspase-3/9 activation to distinguish cytotoxic mechanisms from general toxicity .
- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid solvent interference .
Advanced: What computational strategies support SAR studies for this compound?
Answer:
- Docking Simulations : Model interactions with target proteins (e.g., HIV integrase) using AutoDock Vina. Focus on hydrogen bonds between the carbothioamide and catalytic residues (e.g., Mg in integrase) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?
Answer:
- ADME Profiling :
- Toxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
